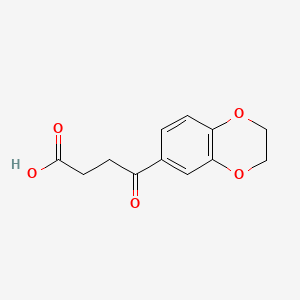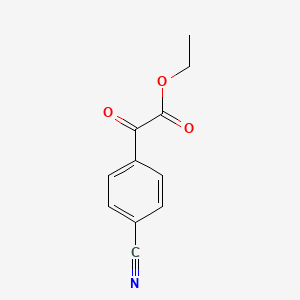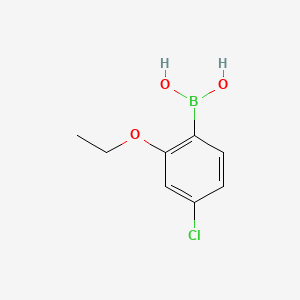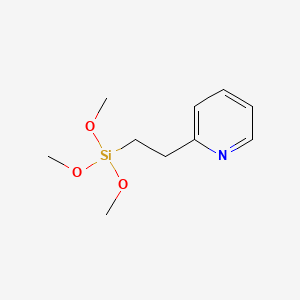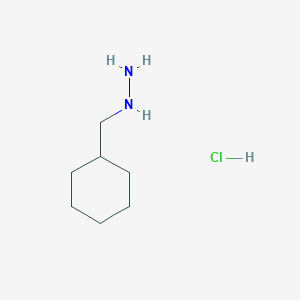
Acide 4-(phényléthynyl)benzoïque
Vue d'ensemble
Description
4-(Phenylethynyl)benzoic acid (4-PEBA) is an organic compound with the molecular formula of C14H10O2. It is an important building block in the synthesis of other molecules, such as pharmaceuticals, plastics, and polymers. 4-PEBA is also used in scientific research, as it has a wide range of applications and can be easily synthesized.
Applications De Recherche Scientifique
Science des matériaux
Acide 4-(phényléthynyl)benzoïque: est utilisé en science des matériaux pour la synthèse de nouveaux composés organiques qui peuvent être utilisés dans la création de matériaux avancés. Sa structure moléculaire permet le développement de polymères aux propriétés spécifiques, telles qu'une stabilité thermique accrue ou des caractéristiques électriques uniques .
Recherche en sciences de la vie
En sciences de la vie, ce composé trouve son application dans l'étude de la biologie cellulaire et de la biochimie. Il peut être utilisé comme précurseur dans la synthèse de biomolécules complexes ou comme réactif dans des dosages biochimiques pour comprendre les processus cellulaires .
Synthèse chimique
This compound: sert de bloc de construction en synthèse chimique. Il est impliqué dans la création de divers composés aromatiques et peut être utilisé pour introduire des groupes phényléthynyle dans d'autres molécules, ce qui est précieux pour la synthèse de produits pharmaceutiques et d'agrochimiques .
Chromatographie
Dans les applications chromatographiques, l'this compound peut être utilisé comme composé standard ou de référence. Ses propriétés bien définies permettent l'étalonnage des équipements et la validation des méthodes analytiques, en particulier en chromatographie liquide haute performance (HPLC) .
Recherche analytique
Ce composé est important dans la recherche analytique, où il peut être utilisé comme étalon de calibration pour la spectrométrie de masse ou comme composant dans le développement de capteurs et de détecteurs. Sa stabilité et sa réactivité le rendent approprié pour diverses techniques analytiques .
Matériaux photovoltaïques
Le groupe phényléthynyle dans l'this compound est intéressant dans le domaine des matériaux photovoltaïques. Les chercheurs explorent son potentiel dans les cellules solaires organiques, où il pourrait jouer un rôle dans l'absorption de la lumière et l'efficacité de conversion en raison de son système conjugué .
Mécanisme D'action
Mode of Action
It is known that the compound contains a terminal carbon-carbon triple bond and two different functional groups, which are phenol and ethynyl . These functional groups may interact with its targets in a specific manner, leading to changes in the target’s function or structure.
Biochemical Pathways
It is suggested that the compound may be involved in the modulation of testosterone levels in male mammals . This suggests that 4-(Phenylethynyl)benzoic acid may have an impact on hormonal regulation pathways.
Action Environment
It is known that the compound is a solid at room temperature and should be stored in a dry environment at temperatures between 2-8°c .
Propriétés
IUPAC Name |
4-(2-phenylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZUGPOTBGMCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401793 | |
| Record name | 4-(phenylethynyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25739-23-5 | |
| Record name | 4-(phenylethynyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-phenylethynyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)
